molecular formula C13H9Br2NO3 B8466003 3',5'-Dibromo-2,4'-dihydroxybenzanilide CAS No. 55411-39-7

3',5'-Dibromo-2,4'-dihydroxybenzanilide

Cat. No. B8466003
CAS RN: 55411-39-7
M. Wt: 387.02 g/mol
InChI Key: HIQMVDVFWVAWRF-UHFFFAOYSA-N
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Description

3',5'-Dibromo-2,4'-dihydroxybenzanilide is a useful research compound. Its molecular formula is C13H9Br2NO3 and its molecular weight is 387.02 g/mol. The purity is usually 95%.
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properties

CAS RN

55411-39-7

Molecular Formula

C13H9Br2NO3

Molecular Weight

387.02 g/mol

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H9Br2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19)

InChI Key

HIQMVDVFWVAWRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Br)O)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-Dibromo-4-aminophenol (0.6 g.) was dissolved in acetone (30 ml.) to which pyridine (0.32 ml.) was added. Then the solution was added by drops and with stirring to an acetone solution (10 ml.) containing acetylsalicyloyl chloride which was prepared from acetyl-salicylic acid (0.38 g.). The resulting solution was evaporated to dryness under reduced pressure to give a residue which was dissolved in ethyl acetate. After washing first with water and then with 1 N hydrochloric acid the solution was evaporated under reduced pressure to remove the ethyl acetate. The residue was redissolved in a mixture of methanol and 2 N sodium hydroxide (10 ml. each). Stirring this solution for several hours and acidifying with 2 N hydrochloric acid precipitated the product which was recrystallized from aqueous methanol to give light brown crystals of 3',5'-dibromo-2,4'-dihydroxybenzanilide (0.88 g.). Yield: 78%. The melting point of the compound is 182°-187° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,6-Dibromo-4-aminophenol (0.6 g.) was dissolved in acetone (30 ml.) to which was added pyridine (0.32 ml.). Then dropwise and with stirring the solution was added to an acetone solution (10 ml.) containing acetylsalicyloyl chloride which was prepared from acetylsalicylic acid (0.38 g.). Then the reactant solution was evaporated to dryness under reduced pressure to give a residue which was dissolved in ethyl acetate. After washing first with water and then with 1 N hydrochloric acid, the solution was evaporated under reduced pressure to remove ethyl acetate. The residues were redissolved in a mixture of methanol and 2 N sodium hydroxide (10 ml. each). Stirring this solution for several hours and acidifying with 2 N hydrochloric acid precipitated the product which was recrystallized from aqueous methanol to give light brown crystals of 3',5'-dibromo-2,4'-dihydroxybenzanilide (0.88 g.). Yield: 78%. The compound melts at 182°-187° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.38 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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